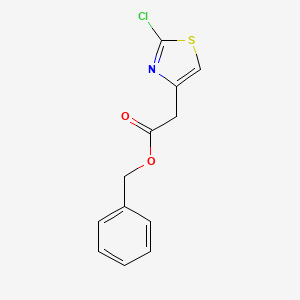
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a chloro-substituted thiazole ring, and an acetate group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate typically involves the reaction of benzyl acetate with 2-chloro-1,3-thiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or other functionalized derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the inhibition of microbial growth or modulation of inflammatory responses. The chloro group can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(2-bromo-1,3-thiazol-4-yl)acetate
- Benzyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
- Benzyl 2-(2-ethyl-1,3-thiazol-4-yl)acetate
Uniqueness
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other bioactive molecules .
Properties
Molecular Formula |
C12H10ClNO2S |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C12H10ClNO2S/c13-12-14-10(8-17-12)6-11(15)16-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
HPRRXGWLBKBXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CSC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















